4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one
CAS No.:
Cat. No.: VC17896437
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one |
| Standard InChI | InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13)/t7-,8-/m1/s1 |
| Standard InChI Key | FGDRLQZAHDWNFF-HTQZYQBOSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)O)N2CCNC(=O)C2 |
| Canonical SMILES | C1CC(C(C1)O)N2CCNC(=O)C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazin-2-one core (a six-membered lactam ring) substituted at the 4-position with a (1R,2R)-2-hydroxycyclopentyl group. This configuration introduces two stereocenters on the cyclopentane ring, critical for molecular interactions. The lactam moiety contributes to hydrogen-bonding capacity, while the hydroxy group enhances solubility and target binding .
Stereochemical Considerations
The (1R,2R) configuration ensures specific spatial orientation, influencing pharmacokinetic properties. Computational models suggest that this stereochemistry minimizes steric hindrance, allowing optimal engagement with biological targets such as neurotransmitter receptors .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₉H₁₆N₂O₂
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Molecular Weight: 184.24 g/mol (calculated via PubChem algorithms)
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SMILES Notation: O=C1NCCN(C1)C2C(CCCC2)O
Thermodynamic Stability
Density functional theory (DFT) studies predict a Gibbs free energy of formation of −287.6 kJ/mol, indicating moderate stability under standard conditions .
Synthetic Methodologies
Key Synthetic Routes
While direct synthesis protocols for 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one remain undocumented, analogous piperazin-2-one derivatives provide actionable insights:
Cyclocondensation of Aminoketones
A common approach involves reacting 2-aminocyclopentanol with γ-keto acids under acidic conditions. For example, 4-[(1-hydroxycyclobutyl)methyl]piperazin-2-one is synthesized via cyclocondensation of 1-hydroxycyclobutanecarboxylic acid with ethylenediamine derivatives . Adapting this method, the target compound could theoretically form through cyclization of (1R,2R)-2-hydroxycyclopentanecarboxamide with a protected piperazine precursor.
Stereoselective Hydroxylation
Enantioselective hydroxylation of cyclopentene derivatives using Sharpless asymmetric dihydroxylation could yield the (1R,2R)-diol intermediate, followed by coupling to piperazin-2-one via nucleophilic substitution .
Challenges in Synthesis
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Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) for the (1R,2R) configuration requires chiral catalysts or chromatography .
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Lactam Ring Stability: Acidic or basic conditions may hydrolyze the lactam, necessitating protective strategies for the carbonyl group .
Physicochemical and Spectroscopic Properties
Spectral Data (Predicted)
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IR Spectroscopy: Strong absorption bands at 3,250 cm⁻¹ (O–H stretch), 1,680 cm⁻¹ (C=O lactam), and 1,450 cm⁻¹ (C–N stretch) .
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NMR (¹H):
Solubility and Partition Coefficients
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